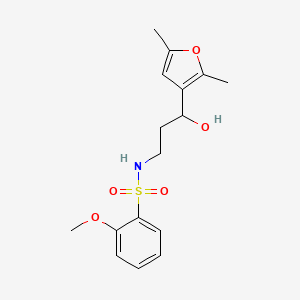![molecular formula C16H17NO4 B2505168 2-[(1,3-Benzodioxol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione CAS No. 202459-40-3](/img/structure/B2505168.png)
2-[(1,3-Benzodioxol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[(1,3-Benzodioxol-5-ylamino)methylene]-5,5-dimethyl-1,3-cyclohexanedione" is a derivative of 1,3-cyclohexanedione, which is a key building block in organic synthesis. The compound features a benzodioxole moiety linked to a methylene bridge, which is further connected to a 1,3-cyclohexanedione core with two methyl groups at the 5-position. This structure is indicative of potential biological activity and is a candidate for further chemical modifications.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, derivatives of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) have been synthesized using urea as a catalyst under ultrasound, which offers high yields and an environmentally friendly approach . Similarly, the synthesis of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, a closely related compound, has been achieved from 1,3-cyclohexanedione and DMF-DMA, following literature procedures . These methods provide a foundation for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule . The crystal structures of compounds such as 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione have been reported, which can inform the analysis of the target compound's structure .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied extensively. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with various diketones to afford substituted pyranones . Additionally, rearrangements of related pyranone derivatives have been observed in the presence of different nucleophiles, leading to the formation of aminopyridine, pyrano[2,3-b]pyridine, and isoxazole derivatives . These studies suggest that the compound of interest may also undergo a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "this compound" have been explored. The preparation of 2,2'-methylenebis(1,3-cyclohexanedione) has been optimized to achieve high purity and yield, indicating that the target compound may also exhibit favorable properties for isolation and characterization . The antimicrobial activity of some derivatives has been evaluated, showing significant activity against various bacteria and fungi, which suggests that the compound may also possess biological activities .
Wissenschaftliche Forschungsanwendungen
LC-MS/MS Study of Degradation Processes
Nitisinone, a compound with a cyclohexanedione core, has been studied for its degradation processes using LC-MS/MS. This research aimed to understand the stability of Nitisinone under different conditions, identifying its degradation products. The study contributes to a better understanding of the potential risks and benefits of its medical application (Barchańska et al., 2019).
Methylene-Linked Liquid Crystal Dimers
Research on methylene-linked liquid crystal dimers explored their transitional properties and the formation of twist-bend nematic phases. This work contributes to the field of liquid crystal science, highlighting the impact of methylene linkage on the material's mesophases and their potential applications in displays and sensors (Henderson & Imrie, 2011).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging studies have advanced understanding of Alzheimer's disease pathology. Radioligands like 18F-FDDNP and 11C-PIB have been used for in vivo imaging of amyloid deposits in the brain, contributing to early detection and evaluation of antiamyloid therapies (Nordberg, 2007).
Synthesis of Polyfunctional Heteroaromatics
Research on the synthesis of novel functionalized heteroaromatic compounds has led to the discovery of new rearrangements and corrections to previously assigned structures. This work impacts the development of new methods for synthesizing heteroaromatic compounds, which are crucial in pharmaceuticals and materials science (Moustafa et al., 2017).
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-16(2)6-12(18)11(13(19)7-16)8-17-10-3-4-14-15(5-10)21-9-20-14/h3-5,8,18H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUKAQMMBQGWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC3=C(C=C2)OCO3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[1-(4-Tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2505092.png)
![Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B2505093.png)


![Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2505099.png)



![8-(azepan-1-ylsulfonyl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2505106.png)
![2,4,5,7-Tetrahydro-pyrano[3,4-c]pyrazole hydrochloride](/img/structure/B2505107.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2505108.png)